(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups, an imidazolidinone ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the imidazolidinone ring. The final step involves the introduction of the sulfanylidene group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-17(21)15(19-18(20)24)10-14-13-9-12(22-2)7-5-11(13)6-8-16(14)23-3/h5-10H,4H2,1-3H3,(H,19,24)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSKXBOGBSVFH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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